(2S)-2-(1,1-Diphenylethyl)pyrrolidine
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Overview
Description
(2S)-2-(1,1-Diphenylethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a diphenylethyl group attached to the second carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base. The protecting group is then removed under mild conditions to yield the desired product . Another approach involves the use of triflic acid to mediate the formation of pyrrolidine derivatives via tandem alkynyl aza-Prins–Ritter reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,1-Diphenylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(2S)-2-(1,1-Diphenylethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2S)-2-(1,1-Diphenylethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylbenzene: This compound shares the diphenylethyl group but differs in the core structure.
Biphenyl: An aromatic hydrocarbon with a similar structural motif but lacking the pyrrolidine ring.
Uniqueness
(2S)-2-(1,1-Diphenylethyl)pyrrolidine is unique due to its chiral nature and the presence of both the pyrrolidine ring and the diphenylethyl group. This combination of features makes it a valuable compound in asymmetric synthesis and other specialized applications.
Properties
CAS No. |
920756-62-3 |
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Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
(2S)-2-(1,1-diphenylethyl)pyrrolidine |
InChI |
InChI=1S/C18H21N/c1-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1 |
InChI Key |
MKODEDNRWUSLPQ-KRWDZBQOSA-N |
Isomeric SMILES |
CC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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